5-Chloropyrazine-2,3-dicarbonitrile
Overview
Description
5-Chloropyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C6HClN4 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes carbon and nitrogen atoms .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves reactions with alkyl isocyanides and aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . The yield of these reactions can be as high as 86% .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The chlorine atom is attached to one of the carbon atoms in the ring, and the two carbonitrile groups (-C≡N) are attached to the other two carbon atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not clearly detailed in the available literature, compounds with similar structures have been shown to exhibit a range of reactions. For instance, pyrrolopyrazine derivatives have shown antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives have shown activity on kinase inhibition .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : 5-Chloropyrazine-2,3-dicarbonitrile is used in highly efficient synthesis processes. For instance, it's involved in the one-pot synthesis of 5,6-disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles, utilizing palladium-catalyzed coupling reactions/cyclization in water, leading to desired products in good-to-high yields (Keivanloo et al., 2012).
Antimycobacterial Applications : N-substituted 3-aminopyrazine-2,5-dicarbonitriles derived from 3-chloropyrazine-2,5-dicarbonitrile have shown noteworthy antimycobacterial activity against Mycobacterium tuberculosis and other strains, indicating potential medicinal applications (Zítko et al., 2012).
Microwave-Assisted Synthesis for Biological Applications : Utilizing microwave-assisted synthesis, N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles have been prepared for antibacterial, antifungal, and herbicidal activity evaluation. This approach results in higher yields and shorter reaction times (Janďourek et al., 2014).
Antibacterial and Antifungal Activities : 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles exhibit antibacterial and antifungal properties. They are synthesized through a reaction involving alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile (Al‐Azmi & John, 2022).
Spectroscopic and Chemical Activity Studies : Studies involving 5-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile have focused on its spectroscopic properties, electron density, and chemical reactivity, highlighting its potential in material science and chemistry (Demircioğlu et al., 2019).
Safety and Hazards
While specific safety and hazard information for 5-Chloropyrazine-2,3-dicarbonitrile is not available, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
The future directions for research on 5-Chloropyrazine-2,3-dicarbonitrile and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields. Given the wide range of biological activities exhibited by similar compounds, there is potential for this compound to be used in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
It is known that pyrazine derivatives, to which this compound belongs, have been proven important scaffolds in pharmaceutical industries . The uniquely situated nitrogen atom in the pyrazine ring makes the pyrazine molecule a very important pharmacophore .
Mode of Action
The amides and sulfonamides of pyrazines are useful as therapeutic agents , suggesting that they interact with their targets to induce therapeutic effects.
Properties
IUPAC Name |
5-chloropyrazine-2,3-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClN4/c7-6-3-10-4(1-8)5(2-9)11-6/h3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUYZFOAVMMUNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512671 | |
Record name | 5-Chloropyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72111-57-0 | |
Record name | 5-Chloropyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropyrazine-2,3-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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